3-(Pyrazin-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is a heterocyclic compound that combines multiple nitrogen-containing ringsThe unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications .
Preparation Methods
The synthesis of 2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves multiple steps, typically starting with the preparation of the core triazolothiadiazine scaffold. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods often utilize microwave-mediated, catalyst-free synthesis techniques to achieve high yields and purity .
Chemical Reactions Analysis
2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Scientific Research Applications
2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent.
Materials Science: It is used in the development of new materials with specific properties, such as coordination complexes and supramolecular assemblies.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, thereby affecting cellular processes and pathways .
Comparison with Similar Compounds
2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE is compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar ring structure but exhibits different biological activities and applications.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally related but have distinct chemical properties and uses.
The uniqueness of 2-[6-(PYRIDIN-4-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PYRAZINE lies in its specific combination of rings and substituents, which confer unique biological and chemical properties .
Properties
Molecular Formula |
C12H7N7S |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-pyrazin-2-yl-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7N7S/c1-3-13-4-2-8(1)11-18-19-10(16-17-12(19)20-11)9-7-14-5-6-15-9/h1-7H |
InChI Key |
JITNWLKTODRLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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